3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H9N3O and its molecular weight is 235.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.074561919 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Bis-α,β-Unsaturated Ketones and Other Derivatives : 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbonitrile has been used in the synthesis of various chemical compounds, including bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine derivatives, which are noted for their potential antimicrobial properties (Altalbawy, 2013).
- Crystallographic Studies : This compound has also been the subject of crystallographic studies to understand its structure and molecular orientation, which is essential for potential applications in material science and drug design (Li et al., 2012).
Biological and Medicinal Applications
- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for drug development in fighting bacterial and fungal infections (Altalbawy, 2013).
- Antidepressant and Anticonvulsant Activities : Some derivatives have shown promising results in tests related to antidepressant and anticonvulsant activities, which could lead to the development of new treatments for mental health disorders and epilepsy (Ozdemir et al., 2007).
Industrial and Material Science Applications
- Corrosion Inhibition : This compound has been studied for its potential as a corrosion inhibitor, particularly for protecting steel surfaces in acidic environments, which has significant implications for industrial applications (Abdel Hameed et al., 2020).
Mechanism of Action
Target of Action
Similar compounds containing a furan ring have been found to target proteins like aldose reductase .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
For instance, some pyrazoline derivatives have shown antidepressant and anticonvulsant activities
Result of Action
Similar compounds have shown various biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(furan-2-yl)-1-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c15-9-11-10-17(12-5-2-1-3-6-12)16-14(11)13-7-4-8-18-13/h1-8,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSNAVFYDNLVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.